Titanium, methyltripropoxy-

Descripción general

Descripción

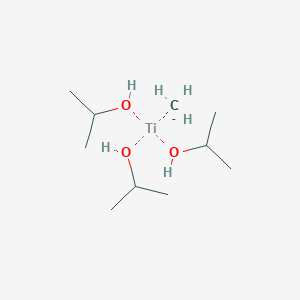

Titanium, methyltripropoxy- (CAS 18006-13-8), also known as methyltitanium triisopropoxide, is a titanium-based organometallic compound with the molecular formula C₁₀H₂₄O₃Ti and a molecular weight of 240.18 g/mol . It is commonly used as a Lewis acid catalyst in organic synthesis and polymerization reactions. The compound features a central titanium atom coordinated to a methyl group (-CH₃) and three isopropoxy (-OCH(CH₃)₂) ligands, as evidenced by its SMILES notation: [CH3-].CC(C)O.CC (C)O.CC (C)O.[Ti] . It is typically supplied as a 1M solution in tetrahydrofuran (THF) for ease of handling and reactivity modulation.

Mecanismo De Acción

Target of Action

Titanium, methyltripropoxy- is a compound that is used in various applications, including as a sputtering target in the production of semiconductors . The primary targets of this compound are the materials it is applied to, such as silicon wafers in semiconductor manufacturing .

Mode of Action

It is known that it interacts with its targets through physical adsorption or chemical binding .

Biochemical Pathways

Research has suggested that titanium compounds can have biological activity, potentially affecting various biochemical processes

Result of Action

The results of the action of Titanium, methyltripropoxy- depend on its application. In the context of semiconductor manufacturing, the compound contributes to the creation of high-quality semiconductor devices .

Action Environment

The action of Titanium, methyltripropoxy- can be influenced by various environmental factors. For instance, in the context of semiconductor manufacturing, the quality of the resulting semiconductor devices can be affected by factors such as the temperature and pressure of the sputtering process . Additionally, the physiological environment can influence the interaction of titanium-based implant materials with the body .

Análisis Bioquímico

Biochemical Properties

Titanium compounds have been shown to have significant effects in biomedical applications . They have been used in implants due to their outstanding mechanical characteristics and biocompatibility

Cellular Effects

The cellular effects of Titanium, methyltripropoxy- are not well-known. Titanium-based compounds have been shown to have effects on cells. For example, titanium dioxide nanoparticles have been shown to produce adverse outcomes, such as genotoxic effects, that are associated with increased risk of cancer

Molecular Mechanism

Titanium-based compounds have been studied for their electronic, vibrational, and transport properties

Temporal Effects in Laboratory Settings

Studies on titanium dioxide nanoparticles have shown changes in their effects over time

Dosage Effects in Animal Models

Studies on titanium dioxide nanoparticles have shown that they can have significant effects on the reproductive system in animal models

Metabolic Pathways

Titanium dioxide nanoparticles have been shown to have effects on the metabolic pathways in the freshwater microalga Chlorella sorokiniana

Transport and Distribution

Studies on titanium-based compounds have shown that they have significant effects on electronic transport

Subcellular Localization

Studies on mRNA subcellular localization have shown that it can have significant effects on cellular function

Actividad Biológica

Titanium, methyltripropoxy- (C10H27O3Ti) is a titanium compound that has garnered interest for its potential biological activity. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its applications in biomedical fields.

Overview of Titanium Compounds

Titanium compounds, including Titanium, methyltripropoxy-, are known for their stability and biocompatibility, making them suitable for various applications in medicine and materials science. The biological activity of titanium compounds can influence cellular processes, including proliferation, differentiation, and inflammation response.

Target Interaction

Titanium, methyltripropoxy- primarily interacts with biological systems through physical adsorption or chemical binding. This interaction can influence cellular behavior and biochemical pathways.

Biochemical Pathways

Research indicates that titanium compounds can affect several biochemical processes. For instance, titanium dioxide nanoparticles have been linked to genotoxic effects, which may increase cancer risk in certain contexts. Additionally, these compounds can interact with cellular membranes and affect metabolic pathways in organisms like the freshwater microalga Chlorella sorokiniana .

Cellular Effects

The specific cellular effects of Titanium, methyltripropoxy- are not extensively documented. However, studies on related titanium compounds suggest potential implications for cell proliferation and inflammation:

- Cell Proliferation : Studies involving titanium-based materials have shown that they can enhance the proliferation of osteoblasts and fibroblasts. For example, coatings enriched with silver nanoparticles demonstrated improved antimicrobial activity and enhanced cell adhesion and spreading in fibroblast and osteoblast cell lines .

- Inflammatory Response : Titanium compounds can modulate inflammatory responses. In vitro studies have shown that titanium surfaces can influence the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α from macrophages .

1. Nanomaterial Case Studies: Nanoscale Titanium Dioxide

This study evaluated the use of nanoscale titanium dioxide (nano-TiO2) in water treatment and topical sunscreens. It highlighted the unique properties of nano-TiO2 due to its small size, which allows for effective removal of contaminants like arsenic from drinking water. The report also discussed potential human health impacts associated with exposure to nano-TiO2 in consumer products .

2. Bioactive Titanium Coatings

Research on titanium coatings has shown that modifications to their surface can significantly enhance their biological properties. For instance, titanium surfaces coated with nanotubular structures exhibited improved osseointegration capabilities when implanted in bone tissue. These coatings were shown to enhance cellular adhesion and promote osteogenic differentiation in stem cells .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cell Proliferation | Enhanced proliferation of osteoblasts | |

| Inflammatory Response | Modulation of cytokine release | |

| Water Treatment | Effective arsenic removal |

Research Findings

Recent studies have demonstrated the following key findings regarding the biological activity of Titanium, methyltripropoxy-:

- Cellular Proliferation : Enhanced growth rates in osteoblasts when cultured on titanium surfaces.

- Inflammation Modulation : Altered cytokine profiles in response to titanium exposure.

- Environmental Impact : Potential risks associated with nanoscale titanium compounds in environmental applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H27O3Ti

- Molecular Weight : 243.19 g/mol

- CAS Number : 18006-13-8

- Purity : Typically around 95%

The compound is characterized by its titanium core, which is bonded to three propoxy groups and one methyl group. This unique structure contributes to its reactivity and utility in various applications.

Semiconductor Manufacturing

Titanium, methyltripropoxy- is utilized as a sputtering target in semiconductor fabrication. The compound's ability to form high-quality titanium oxide films is crucial for producing advanced electronic components.

- Mechanism of Action : It interacts through physical adsorption or chemical binding during the sputtering process, influencing the quality of the resulting semiconductor devices.

Biomedical Applications

Recent studies have investigated the biological activity of titanium compounds, including titanium, methyltripropoxy-. These compounds have shown potential in biomedical applications due to their antibacterial and antifungal properties.

-

Antibacterial Activity :

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Inhibitory Concentration (MIC) values range from 625 to 1250 µg/mL for various strains.

-

Antifungal Activity :

- Significant against Candida albicans, indicating potential for therapeutic use against fungal infections.

Environmental Science

The compound has been explored for its role in environmental remediation. Its derivatives exhibit properties that can be harnessed for decontamination processes.

- Case Study : Research on soil-derived Streptomyces species has shown that metabolites related to titanium compounds possess antioxidant properties, suggesting their utility in developing new antimicrobial agents for environmental cleanup.

Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Varies |

| Escherichia coli | No activity |

Antifungal Activity

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Significant |

| Other fungi | Limited |

Case Study 1: Antimicrobial Properties

A series of synthesized dioxolanes, including derivatives of titanium, methyltripropoxy-, were tested for antimicrobial properties. The results demonstrated effective inhibition of bacterial growth, highlighting its potential in medical applications.

Case Study 2: Bioactive Metabolite Analysis

Research involving soil-derived Streptomyces species revealed that metabolites related to titanium compounds exhibited not only antibacterial but also antioxidant properties with an IC50 value of 5.50 μg/mL. This indicates that titanium-based compounds could serve as models for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyltripropoxytitanium, and what analytical techniques are critical for verifying its purity and structure?

- Methodological Answer : Synthesis typically involves alkoxylation reactions of titanium tetrachloride with methylpropanol under anhydrous conditions. Key steps include strict moisture control (e.g., Schlenk line techniques) and stoichiometric optimization to avoid byproducts. For purity verification, use gas chromatography-mass spectrometry (GC-MS) to detect residual alcohols or chlorides. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for Ti-O-C bonding (~1050 cm⁻¹) and nuclear magnetic resonance (NMR) for propoxy-group proton environments (δ 1.2–1.6 ppm for CH₂CH₂CH₃). Always cross-validate with elemental analysis (C/H/N percentages) .

Q. How can researchers determine the physicochemical stability of methyltripropoxytitanium under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (e.g., 40–80% RH), temperature cycles (e.g., 25–60°C), and UV radiation. Monitor degradation via periodic FTIR for bond cleavage (e.g., Ti-O-C breakdown) and thermogravimetric analysis (TGA) for mass loss. Use Arrhenius modeling to extrapolate shelf-life under standard conditions. Include inert-atmosphere controls (argon/vacuum) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported catalytic efficiencies of methyltripropoxytitanium in sol-gel processes?

- Methodological Answer : Discrepancies often arise from differences in precursor ratios, solvent polarity, or hydrolysis rates. Design a factorial experiment varying (i) Ti:alkoxy ratios (1:3 to 1:5), (ii) solvent systems (e.g., toluene vs. THF), and (iii) hydrolysis pH (acidic vs. basic). Characterize gelation kinetics via dynamic light scattering (DLS) and compare with X-ray diffraction (XRD) to correlate crystallinity with catalytic performance. Apply statistical tools (ANOVA) to identify dominant variables. Triangulate results with spectroscopic data (e.g., Raman for Ti-O-Ti network formation) .

Q. How can researchers optimize methyltripropoxytitanium’s integration into hybrid organic-inorganic composites while minimizing phase separation?

- Methodological Answer : Employ surface functionalization techniques, such as dopamine coating (see Figure 1 in ) to enhance compatibility with organic matrices. Use dynamic mechanical analysis (DMA) to assess interfacial adhesion and small-angle X-ray scattering (SAXS) to detect nanoscale phase separation. Optimize cross-linking density via controlled hydrolysis (e.g., HCl catalysis) and monitor with gel permeation chromatography (GPC). For advanced characterization, apply atomic force microscopy (AFM) in tapping mode to map surface homogeneity .

Q. What methodologies are effective in addressing spectroscopic inconsistencies (e.g., NMR shifts or FTIR bands) observed in methyltripropoxytitanium studies?

- Methodological Answer : Contradictions may stem from solvent polarity, concentration effects, or trace moisture. Standardize protocols by:

- Using deuterated solvents (e.g., CDCl₃) with internal standards (e.g., TMS) for NMR.

- Conducting FTIR under dry N₂ purge to eliminate H₂O interference.

- Performing X-ray absorption spectroscopy (XAS) to resolve ambiguities in Ti coordination geometry.

Publish raw spectral data in appendices (per ) to enable cross-lab validation .

Q. Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in methyltripropoxytitanium-mediated reactions?

- Methodological Answer : For non-linear relationships (e.g., catalytic activity vs. concentration), use Hill slope modeling or log-logistic curves (e.g., IC₅₀/EC₅₀ calculations). Validate with bootstrap resampling to estimate confidence intervals. Report effect sizes (Cohen’s d) for comparative studies and include raw datasets in supplementary materials to comply with reproducibility standards ( –17). For multivariate systems, apply principal component analysis (PCA) to reduce dimensionality .

Q. Ethical and Reproducibility Considerations

Q. How should researchers document synthetic protocols to ensure reproducibility in methyltripropoxytitanium studies?

- Methodological Answer : Adhere to the "Experimental/Materials and Methods" guidelines in :

- Specify reagent grades (e.g., ≥99.9% purity), supplier details, and batch numbers.

- Detail inert-atmosphere procedures (e.g., glovebox O₂ levels <1 ppm).

- Provide full spectral parameters (e.g., NMR pulse sequences, FTIR resolution).

Publish raw chromatograms and spectral files in repositories like Zenodo, citing DOIs in the manuscript .

Comparación Con Compuestos Similares

Comparison with Similar Titanium Compounds

Structural Analogues: Titanium Alkoxides

Titanium alkoxides are a class of compounds where titanium is coordinated to alkoxy ligands. Key analogues include:

a) Tetraisopropyl Titanate (Ti(OiPr)₄)

- Molecular Formula : C₁₂H₂₈O₄Ti

- Molecular Weight : ~284.22 g/mol (calculated)

- Structure : Four isopropoxy ligands bound to titanium, lacking a methyl group .

- Applications : Widely used as a precursor for TiO₂ thin films and esterification catalysts.

Key Difference : The absence of a methyl group in tetraisopropyl titanate reduces its electrophilicity compared to methyltripropoxy-, which may result in lower Lewis acidity and altered coordination behavior .

b) Isopropoxy Titanium Catalysts (Compounds 82 and 84)

- Structure : Titanium complexes with three isopropoxy ligands and an additional ligand (e.g., amine or atrane).

- Catalytic Performance: Achieve faster reaction times in polymerization (e.g., complete monomer consumption in shorter durations). Produce lower polymer molecular weights compared to dimethylamine-based catalysts (Compounds 81 and 83) . Each molecule initiates two polymer chains, suggesting higher ligand lability .

c) Dimethylamine-Based Titanium Catalysts (Compounds 81 and 83)

- Structure : Titanium coordinated to dimethylamine ligands.

- Catalytic Performance :

Catalytic Performance Comparison

Table 1 summarizes catalytic properties of titanium compounds in polymerization:

*Inferred from structural similarity to isopropoxy catalysts.

Spectroscopic Properties

Titanium compounds often exhibit characteristic infrared (IR) stretching frequencies. For metaphosphate derivatives (e.g., Ti(PO₃)₄), IR spectra show peaks at 1050, 1100, and 1150 cm⁻¹, identical to iron and vanadium metaphosphates (Table 2) .

Table 2 : IR Stretching Frequencies of Metaphosphate Compounds

| Compound | Stretching Frequencies (cm⁻¹) | Reference |

|---|---|---|

| Vanadium Metaphosphate | 1050, 1100, 1150 | |

| Iron Metaphosphate | 1050, 1100, 1150 | |

| Titanium Metaphosphate | 1050, 1100, 1150 |

Physical and Chemical Properties

- Solubility: Methyltripropoxy- is soluble in THF, enhancing its utility in homogeneous catalysis . In contrast, tetraisopropyl titanate is typically used neat or in non-polar solvents.

Propiedades

IUPAC Name |

carbanide;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLPAZNBFFURKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27O3Ti- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64516-16-1 | |

| Record name | Titanium, methyltripropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064516161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.